4-bromo-1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O3S/c1-22-13-3-2-12(16)4-14(13)23(20,21)19-7-10(8-19)6-18-9-11(15)5-17-18/h2-5,9-10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRJCPVUCQMXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-bromo-1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole” are currently unknown. This compound is a complex molecule and its interaction with biological targets could be multifaceted.
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets through different mechanisms. For instance, some pyrazole derivatives have been reported to exhibit antimicrobial potential.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad range of chemical and biological properties, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of functional groups such as bromine, fluorine, and methoxy groups could potentially influence its pharmacokinetic properties.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
The compound 4-bromo-1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound generally involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl azetidine with a suitable pyrazole precursor. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity.
Anticancer Properties
Research has indicated that various pyrazole derivatives exhibit significant anticancer activity. However, specific studies on this compound have shown mixed results regarding its efficacy against different cancer cell lines. In a comparative study, it was found to have moderate activity against certain types of cancer cells, but not as potent as other derivatives in its class.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests indicated that it possesses some degree of antibacterial activity against Gram-positive bacteria, although further studies are necessary to elucidate its full spectrum of antimicrobial effects.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit various enzymes, including cyclooxygenases (COXs) and phosphodiesterases (PDEs). Initial assays suggest that this compound may inhibit specific isoforms of these enzymes, which could have implications for inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activities using the MTT assay on various cancer cell lines (e.g., HeLa, MCF7). The results indicated that while this compound showed some cytotoxic effects, it was less effective than structurally similar compounds .
Case Study 2: Antimicrobial Screening
A separate study focused on the antimicrobial properties of several pyrazole derivatives, including our compound. The results demonstrated that it had significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that similar pyrazole compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting that 4-bromo-1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole may possess analogous properties.
Antimicrobial Activity
Another promising application is in the field of antimicrobial agents . Compounds with a similar structure have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The incorporation of the methoxybenzene sulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.
Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in the development of new pharmaceuticals.
Case Study 1: Antitumor Activity
A recent study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including variations of the target compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, highlighting the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial properties of various pyrazole derivatives were evaluated. The findings revealed that compounds structurally similar to this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further explored for its potential as an antimicrobial agent.
Comparison with Similar Compounds
Bromo vs. Chloro Pyrazole Derivatives
highlights the importance of halogen substitution in pyrazole derivatives. The study compares chloro (compound 4) and bromo (compound 5) isostructural analogs, noting that bromine's larger atomic radius and polarizability enhance intermolecular interactions, such as halogen bonding. These interactions may improve binding affinity in therapeutic applications. For example, a related 4-chlorophenyl-thiazole derivative exhibits antimicrobial activity, suggesting that bromo-substituted analogs like the target compound could offer enhanced stability or potency .
Table 1: Halogen-Substituted Pyrazole Derivatives
| Compound | Halogen | Key Substituents | Reported Activity |
|---|---|---|---|
| Target compound | Br | Benzenesulfonyl-azetidine | Not reported (structural) |
| 4-Chlorophenyl-thiazole | Cl | 4-Fluorophenyl, triazolyl | Antimicrobial |
Sulfonyl vs. Carbonyl Azetidine Derivatives
describes 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole, which replaces the sulfonyl group with a benzoyl moiety. This difference could translate to varied pharmacokinetic profiles .
Thiazole- and Triazole-Containing Analogs
and discuss bromo-pyrazole hybrids with thiazole or triazole rings. For instance, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)thiazole () demonstrates structural similarities but lacks the azetidine-sulfonyl group. Thiazole and triazole moieties are known to enhance metabolic stability and bioactivity, as seen in antifungal and anticancer agents. The target compound’s azetidine-sulfonyl group may offer unique steric or electronic advantages over these heterocycles .
Table 2: Heterocyclic Bromo-Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
analyzes 4-bromo-5-methoxy-1-methylpyrazole, a simpler analog with a methoxy group. Its molecular weight (C₅H₇BrN₂O, ~215 g/mol) is significantly lower than the target compound’s, which includes a bulky benzenesulfonyl-azetidine group. This difference highlights how complex substituents increase molecular weight and may impact bioavailability. Additionally, methoxy groups can modulate lipophilicity, whereas sulfonyl groups enhance polarity .
Preparation Methods
Pyrazole Core Synthesis and Bromination Strategies
The pyrazole ring serves as the foundational scaffold for this compound. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For 4-bromo-1H-pyrazole derivatives, post-synthetic bromination is often employed. In a protocol analogous to the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole , bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For instance, treatment of 1H-pyrazole with NBS in dichloromethane at 0°C yields 4-bromo-1H-pyrazole with high regioselectivity .
Direct bromination must be carefully controlled to avoid over-bromination. The use of protecting groups, such as methoxy or tetrahydropyranyl (THP) groups, can enhance regiocontrol. In one example, O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium afforded a protected intermediate, which was subsequently brominated . For the target compound, similar protection strategies may stabilize the pyrazole during subsequent coupling reactions.
Azetidine Ring Construction and Functionalization
The azetidine moiety in this compound is critical for its structural complexity. Azetidines are typically synthesized via ring-closing reactions. A widely used method involves the Gabriel synthesis, where 1,3-dibromopropane reacts with phthalimide to form 1-azabicyclo[1.1.0]butane, followed by hydrogenation to yield azetidine . Alternatively, cyclization of 3-amino-1-propanols under Mitsunobu conditions provides access to substituted azetidines.
For the target compound, the azetidine ring must be functionalized with a methyl group at position 3 to enable coupling to the pyrazole. This is achieved through alkylation of azetidine with a methylating agent such as methyl iodide or via reductive amination of 3-azetidinone. Patent literature describes similar strategies for introducing methylene bridges in azetidine derivatives, emphasizing the use of NaH as a base in dry DMF to facilitate alkylation.
Sulfonylation of the Azetidine Moiety
Sulfonylation of the azetidine nitrogen with 5-fluoro-2-methoxybenzenesulfonyl chloride is a pivotal step. This reaction typically proceeds in dichloromethane or THF using a base such as triethylamine to scavenge HCl. For example, a patent details the sulfonylation of piperazine derivatives with aryl sulfonyl chlorides under inert atmospheres, yielding sulfonamides in >85% purity after aqueous workup.
Key considerations include the electron-withdrawing nature of the sulfonyl group, which can deactivate the azetidine nitrogen toward further reactions. Thus, sulfonylation is often performed after the azetidine is coupled to the pyrazole core. However, pre-sulfonylation may be advantageous if the subsequent coupling conditions are compatible with the sulfonyl group.
Coupling of Azetidine and Pyrazole Moieties
The final assembly involves coupling the sulfonylated azetidine to the 4-bromo-1H-pyrazole. A Suzuki-Miyaura cross-coupling reaction is a viable method, leveraging the bromine atom as a leaving group. In a protocol adapted from EP3280710B1 , palladium catalysts such as Pd(OAc)₂ (0.6–0.8 mol%) facilitate coupling between boronic esters and brominated aromatics. For instance, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile in acetonitrile-water to yield biaryl products .
Alternatively, nucleophilic substitution may be employed if the azetidine-methyl group bears a suitable leaving group (e.g., bromide or tosylate). Reaction of 4-bromo-1H-pyrazole with 1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-ylmethanol under Mitsunobu conditions (triphenylphosphine, DIAD) could directly forge the C–N bond .
Optimization and Purification Techniques
Yield optimization hinges on solvent choice, catalyst loading, and temperature control. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems enhances reaction efficiency, as demonstrated in EP3280710B1 . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures . For the target compound, HPLC analysis with a C18 column and acetonitrile-water mobile phase is recommended to assess purity.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms regiochemistry of bromine and sulfonyl groups. The methoxy proton typically appears at δ 3.8–4.0 ppm .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced
Discrepancies in X-ray crystallography data (e.g., bond angles in azetidine vs. pyrazole rings) may arise from polymorphism or solvent inclusion . High-resolution mass spectrometry (HRMS) with ESI+ ionization resolves ambiguities in molecular ion peaks caused by bromine’s isotopic pattern .
How can researchers design bioactivity assays targeting enzymes or receptors with this compound?
Basic
Standard assays include:
- Kinase inhibition : ATP-binding site competition assays using fluorescence polarization .
- Antimicrobial activity : MIC determinations against Gram-positive bacteria (e.g., S. aureus) .
Advanced
The 5-fluoro-2-methoxybenzenesulfonyl group may interact with hydrophobic pockets in cyclooxygenase-2 (COX-2). Molecular docking simulations (AutoDock Vina) paired with mutagenesis studies can validate binding hypotheses . Contradictory IC₅₀ values in enzyme assays (e.g., nM vs. µM) often reflect differences in buffer ionic strength or reducing agent concentrations .
What strategies mitigate challenges in synthesizing derivatives via click chemistry?
Advanced
The azide-alkyne cycloaddition (CuAAC) for triazole hybrids requires:
- Catalyst optimization : Sodium ascorbate reduces Cu(II) to Cu(I) in situ, but excess ascorbate can degrade sensitive sulfonyl groups .
- Solvent systems : THF/water (1:1) balances solubility of polar sulfonylazetidine and hydrophobic pyrazole components .
Contradictions in reaction rates (e.g., 16 hours vs. 24 hours) highlight the need for microwave-assisted synthesis to accelerate kinetics .
How do structural analogs inform SAR studies for this compound?
Basic
Replacing the 4-bromo with a methyl group reduces electrophilicity, lowering cross-coupling efficiency . Removing the methoxy group on the benzene ring decreases COX-2 selectivity due to lost hydrogen bonding .
Advanced
Fluorine scan analogs reveal that the 5-fluoro substituent enhances metabolic stability by resisting CYP450 oxidation . QSAR models (CoMFA) correlate logP values >3.5 with improved blood-brain barrier penetration .
What computational methods aid in predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
